N-[[1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoyl]piperidin-4-yl]methyl]-1-methylpyrazole-4-carboxamide
Description
N-[[1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoyl]piperidin-4-yl]methyl]-1-methylpyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties
Properties
IUPAC Name |
N-[[1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoyl]piperidin-4-yl]methyl]-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N6O2/c1-13(19-14(2)23-24-15(19)3)9-18(27)26-7-5-16(6-8-26)10-21-20(28)17-11-22-25(4)12-17/h11-13,16H,5-10H2,1-4H3,(H,21,28)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOSMDMQYUBARE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(C)CC(=O)N2CCC(CC2)CNC(=O)C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoyl]piperidin-4-yl]methyl]-1-methylpyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions. The resulting pyrazole intermediate is then subjected to further functionalization to introduce the butanoyl and piperidinyl groups.
The key steps in the synthesis include:
Formation of the pyrazole ring: Hydrazine reacts with a 1,3-diketone in the presence of an acid catalyst to form the pyrazole ring.
Introduction of the butanoyl group: The pyrazole intermediate is acylated with butanoyl chloride in the presence of a base such as pyridine.
Attachment of the piperidinyl group: The resulting compound is then reacted with piperidine and formaldehyde under reductive amination conditions to introduce the piperidinyl group.
Final functionalization: The compound is further functionalized to introduce the carboxamide group through a reaction with methyl isocyanate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-[[1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoyl]piperidin-4-yl]methyl]-1-methylpyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-[[1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoyl]piperidin-4-yl]methyl]-1-methylpyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoyl]piperidin-4-yl]methyl]-1-methylpyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[[1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoyl]piperidin-4-yl]methyl]-1-methylpyrazole-4-carboxamide
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
- N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its structure allows for versatile chemical modifications, making it a valuable scaffold for drug development and other scientific research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
